molecular formula C14H22FNO2 B4980326 N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine

Cat. No.: B4980326
M. Wt: 255.33 g/mol
InChI Key: LGBHWBHZYZRPRY-UHFFFAOYSA-N
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Description

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine is an organic compound with a complex structure that includes a fluorophenoxy group, an ethoxy group, and a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps. One common method starts with the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-fluorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with butan-1-amine under specific conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and butanamine chains can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)ethanamine: This compound has a similar structure but lacks the butanamine chain.

    N-ethyl-2-(4-fluorophenoxy)ethanamine: Similar but with an ethyl group instead of the butanamine chain.

Uniqueness

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14/h4-7,16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBHWBHZYZRPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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